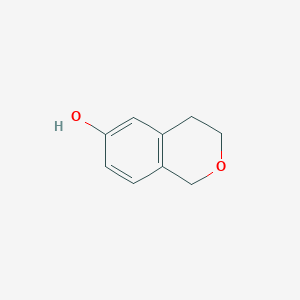![molecular formula C17H20ClN3OS B2383729 [2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether CAS No. 338747-99-2](/img/structure/B2383729.png)
[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether” is a chemical compound with the CAS number 338747-99-2 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, a pyrrolidine ring, a benzyl group, and a methyl ether group . The presence of these functional groups can influence the compound’s reactivity and properties.Scientific Research Applications
Xylan Derivatives and Applications
Xylan derivatives, through chemical modification, offer a path to biopolymer ethers and esters with varied properties based on functional groups, substitution degrees, and patterns. These derivatives are synthesized using specific conditions and show potential in drug delivery applications due to their ability to form spherical nanoparticles. Their applications extend to paper strength additives, flocculation aids, and antimicrobial agents, showcasing the broad utility of chemically modified biopolymers in scientific research and industry (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
MTBE and Environmental Concerns
Methyl tert-butyl ether (MTBE) is a gasoline additive with significant environmental implications due to its solubility in water and potential for groundwater contamination. Research on MTBE has focused on its synthesis, environmental behavior, and methods for its degradation or removal. Although not directly related to the queried compound, studies on MTBE underline the importance of understanding the environmental impact of chemical additives and the need for effective degradation strategies (Bielański, Lubańska, Poźniczek, & Micek-Ilnicka, 2003).
Fluoroalkylether Substances
The review on fluoroalkylether compounds, including F-53B, Gen-X, and ADONA, highlights the persistent, bioaccumulative, and toxic properties of certain per- and polyfluoroalkyl substances (PFAS). The shift towards these fluorinated alternatives raises concerns about their environmental fate, human health implications, and the need for comprehensive toxicological studies. This area of research points to the ongoing challenges in balancing chemical utility with environmental safety and health considerations (Munoz, Liu, Duy, & Sauvé, 2019).
Pervaporation for MTBE Separation
The application of polymer membranes for the separation of MTBE from methanol via pervaporation demonstrates the potential of membrane methods in addressing the challenges of obtaining pure chemical compounds from complex mixtures. This approach is particularly relevant in the context of fuel additives and the purification of chemical products, showcasing the intersection of chemical engineering and environmental sustainability efforts (Pulyalina, Rostovtseva, Faykov, & Toikka, 2020).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(methoxymethyl)-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-22-11-15-10-16(21-8-2-3-9-21)20-17(19-15)23-12-13-4-6-14(18)7-5-13/h4-7,10H,2-3,8-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUPOJZJNNSVJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


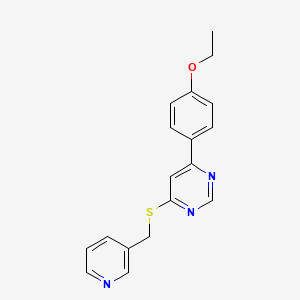
![N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383650.png)
![3-[(Methylcarbamoyl)amino]benzoic acid](/img/structure/B2383652.png)
![2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2383653.png)
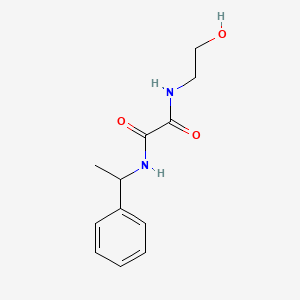
![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2383658.png)
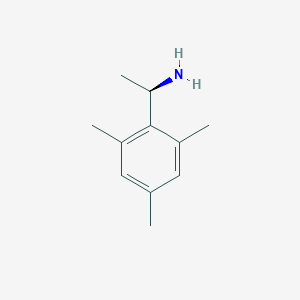
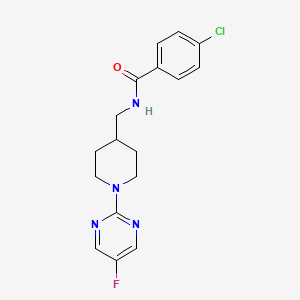
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383663.png)
![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2383665.png)
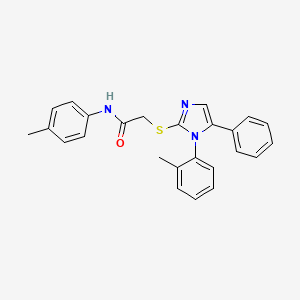
![2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2383668.png)
